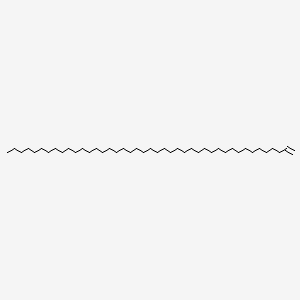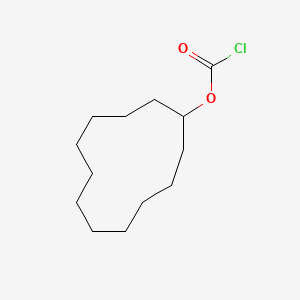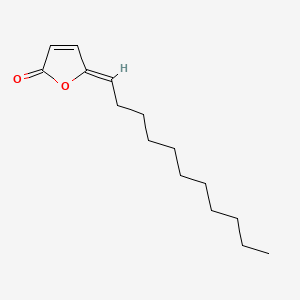
(Z)-5-Undecylidenefuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-Undecylidenefuran-2(5H)-one is an organic compound belonging to the furanone family It is characterized by a furan ring with an undecylidene substituent at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-Undecylidenefuran-2(5H)-one typically involves the condensation of furan-2(5H)-one with an appropriate aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the double bond in the undecylidene side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-5-Undecylidenefuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the undecylidene side chain to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted furanones, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
(Z)-5-Undecylidenefuran-2(5H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-5-Undecylidenefuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
5-Arylidene-2(5H)-furanone: Similar in structure but with an arylidene substituent.
5-Alkoxy-2(5H)-furanone: Contains an alkoxy group instead of an undecylidene group.
γ-Alkylidnebutenolides: Related compounds with different alkylidene groups.
Uniqueness
(Z)-5-Undecylidenefuran-2(5H)-one is unique due to its specific undecylidene side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Propiedades
Número CAS |
77085-63-3 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
(5Z)-5-undecylidenefuran-2-one |
InChI |
InChI=1S/C15H24O2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-15(16)17-14/h11-13H,2-10H2,1H3/b14-11- |
Clave InChI |
QIKKUOPGWZUABH-KAMYIIQDSA-N |
SMILES isomérico |
CCCCCCCCCC/C=C\1/C=CC(=O)O1 |
SMILES canónico |
CCCCCCCCCCC=C1C=CC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


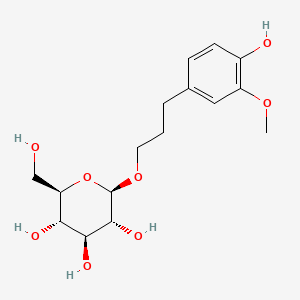
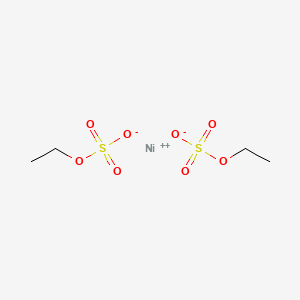
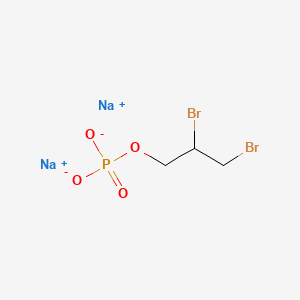
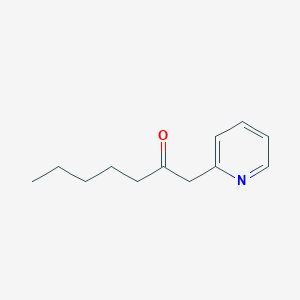

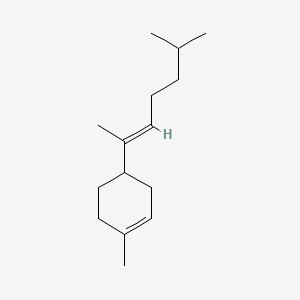
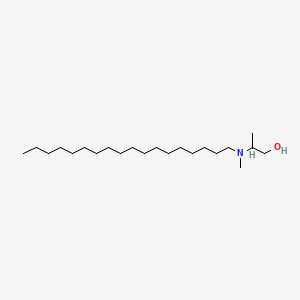
![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)
![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
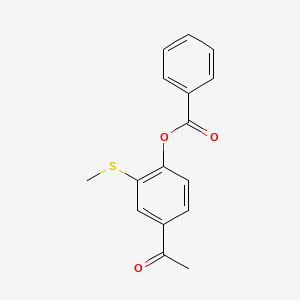
![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)
